![molecular formula C54H95N9O16 B1182229 白色線誘導原理 [WLIP] CAS No. 135096-89-8](/img/structure/B1182229.png)

白色線誘導原理 [WLIP]

説明

Synthesis Analysis

Research in polymer mechanochemistry highlights the use of latent force-responsive groups within polymer architectures to induce pericyclic reactions, potentially offering a parallel to WLIP synthesis methodologies (Izak-Nau et al., 2020). Similarly, the study on proline synthesis in plants under stress conditions may provide insights into the synthesis processes related to WLIP, demonstrating how environmental factors can influence the synthesis of complex organic molecules (Hare, 1999).

科学的研究の応用

原油回収の強化と油性スラッジの洗浄

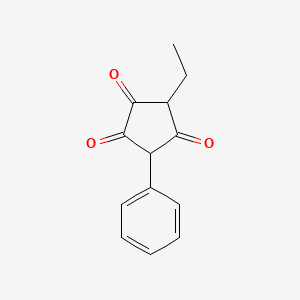

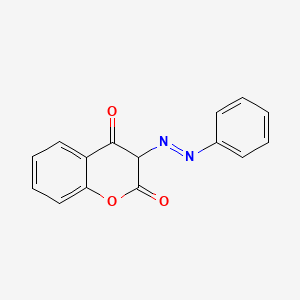

WLIPは、シュードモナス属によって生成される一種のバイオサーファクタントです {svg_1}. これは、多環芳香族炭化水素(PAH)の可溶化と油性スラッジ処理に効果的であることが判明しています {svg_2}. 具体的には、対照と比較して、フルオランテンの可溶化が大幅に向上しました {svg_3}. 油性スラッジ処理中、原油回収が強化されることも示されています {svg_4}.

環境バイオ修復

WLIPのようなバイオサーファクタントは、環境バイオ修復において多様な用途を持つ再生可能な資源です {svg_5}. これらは、空気-液体界面の表面張力を低下させることができる、分解可能で環境に優しい薬剤です {svg_6}.

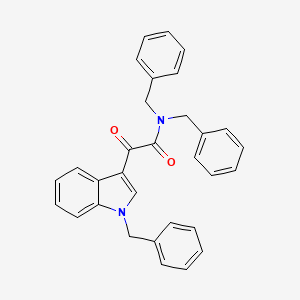

産業プロセス

WLIPおよびその他のバイオサーファクタントは、さまざまな産業プロセスで潜在的な用途があります {svg_7}. これらは、PAHの可溶化を促進できる乳化剤として使用できます {svg_8}.

農業

WLIPを含むバイオサーファクタントは、農業で潜在的な用途があることが報告されています {svg_9}. ただし、この分野における具体的な用途は、情報源には詳しく記載されていません。

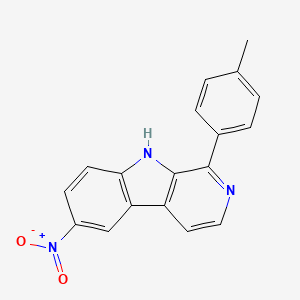

抗真菌活性

WLIPの抗真菌活性は、生産菌であるシュードモナス・リアクタンスと栽培キノコの相互作用において重要な役割を果たす可能性を示唆しています {svg_10}.

抗菌、抗ウイルス、および殺虫活性

WLIPを含むビスコシンファミリーの脂質ペプチドは、抗菌、抗真菌、抗ウイルス、および殺虫活性を持ちます {svg_11}.

作用機序

Target of Action

The primary targets of White Line Inducing Principle are fungi, including cultivated mushrooms like Agaricus bisporus, Lentinus edodes, and Pleurotus spp., chromista, and gram-positive bacteria . It also affects gram-negative bacteria, specifically Erwinia carotovora subsp. carotovora .

Mode of Action

White Line Inducing Principle interacts with its targets by inhibiting their growth . It causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The radius of these pores is between 1.5 and 1.7 ± 0.1 nm .

Biochemical Pathways

White Line Inducing Principle affects the biochemical pathways related to the growth and development of its target organisms. It alters the pseudo-tissues of mushrooms

Result of Action

The result of White Line Inducing Principle’s action is the inhibition of growth in its target organisms, alteration of mushroom tissues, and the lysis of red blood cells . It plays an important role in the interaction of the producing bacterium Pseudomonas reactans and cultivated mushrooms .

生化学分析

Biochemical Properties

White Line Inducing Principle plays a significant role in biochemical reactions, particularly in its interactions with other biomolecules. It has been shown to interact with tolaasin I, forming a white precipitate in the white line assay . Additionally, WLIP exhibits antimicrobial activity against various fungi, chromista, and gram-positive bacteria . The compound causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The enzymes and proteins involved in these interactions include nonribosomal peptide synthetases such as WlpA, WlpB, and WlpC, which are responsible for the biosynthesis of WLIP .

Cellular Effects

White Line Inducing Principle affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, including cultivated mushrooms like Agaricus bisporus and Pleurotus species . The compound also affects gram-positive bacteria and certain gram-negative bacteria, such as Erwinia carotovora . WLIP influences cell function by causing red blood cell lysis and altering the pseudo-tissues of mushrooms . It also plays a role in biofilm formation and swarming motility in bacteria .

Molecular Mechanism

The molecular mechanism of action of White Line Inducing Principle involves its interaction with biomolecules and its ability to form transmembrane pores. WLIP binds to tolaasin I, resulting in the formation of a white precipitate . The compound’s hemolytic activity is mediated by the formation of transmembrane pores with a radius between 1.5 and 1.7 nm . Additionally, the biosynthesis of WLIP is regulated by the Gac/Rsm two-component signaling pathway, which controls the expression of genes encoding the biosynthetic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of White Line Inducing Principle change over time. The compound’s stability and degradation have been studied, with findings indicating that WLIP remains active over extended periods . Long-term effects on cellular function include sustained antimicrobial activity and continued inhibition of fungal and bacterial growth . In vitro studies have shown that WLIP maintains its hemolytic activity and ability to form transmembrane pores over time .

Dosage Effects in Animal Models

The effects of White Line Inducing Principle vary with different dosages in animal models. At lower doses, WLIP exhibits antimicrobial activity without causing significant toxicity . At higher doses, the compound can cause adverse effects, including increased hemolytic activity and potential toxicity to host cells . Threshold effects have been observed, with specific dosages required to achieve optimal antimicrobial activity without inducing toxicity .

Metabolic Pathways

White Line Inducing Principle is involved in various metabolic pathways, particularly those related to its biosynthesis and antimicrobial activity. The compound interacts with enzymes such as nonribosomal peptide synthetases (WlpA, WlpB, and WlpC) and cofactors involved in its production . WLIP also affects metabolic flux and metabolite levels in the producing bacteria, influencing their ability to compete with other microorganisms .

Transport and Distribution

Within cells and tissues, White Line Inducing Principle is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific biomolecules . WLIP’s ability to form transmembrane pores also affects its distribution within cells, allowing it to exert its antimicrobial effects .

Subcellular Localization

The subcellular localization of White Line Inducing Principle is crucial for its activity and function. WLIP is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects .

特性

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEWAEAWMXRMHB-WRNJRVSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)